molecular formula C23H26N4O3S B2561286 4-methoxy-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzenesulfonamide CAS No. 1172057-23-6

4-methoxy-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzenesulfonamide

Cat. No.: B2561286
CAS No.: 1172057-23-6
M. Wt: 438.55
InChI Key: QAIUKMGMSCRGKN-UHFFFAOYSA-N
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Description

4-methoxy-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a piperazine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the pyridine ring and the sulfonamide group. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon for hydrogenation steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group results in an amine derivative.

Scientific Research Applications

4-methoxy-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(pyridin-2-yl)piperazin-1-yl)benzenesulfonamide
  • 4-methoxy-N-(4-(pyridin-2-yl)piperazin-1-yl)benzenesulfonamide

Uniqueness

4-methoxy-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzenesulfonamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Biological Activity

The compound 4-methoxy-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzenesulfonamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The structure of the compound can be represented as follows:

C18H22N4O3S\text{C}_{18}\text{H}_{22}\text{N}_{4}\text{O}_{3}\text{S}

The primary mechanism of action for this compound involves the inhibition of acetylcholinesterase (AChE) . AChE is crucial in the cholinergic system, where it hydrolyzes acetylcholine (ACh), thereby regulating neurotransmission. By inhibiting AChE, the compound increases the availability of ACh, enhancing cholinergic transmission and potentially improving cognitive functions in conditions characterized by cholinergic deficits, such as Alzheimer’s disease .

Biological Activity Overview

The biological activities associated with this compound include:

  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
  • Antimicrobial Effects : The sulfonamide moiety is known for its antibacterial properties, which could be relevant in treating bacterial infections.
  • Neuroprotective Effects : By increasing acetylcholine levels, the compound may provide neuroprotection and enhance cognitive function .

Study on Acetylcholinesterase Inhibition

A study evaluated the potency of this compound against AChE. The results demonstrated a significant inhibition of AChE activity, leading to increased levels of acetylcholine in vitro. This suggests potential therapeutic applications in neurodegenerative diseases.

Cardiovascular Effects

Research involving isolated rat heart models indicated that derivatives of benzenesulfonamide, including this compound, could influence perfusion pressure and coronary resistance. The findings suggested that the compound might interact with calcium channels, leading to changes in cardiovascular dynamics .

Data Table: Summary of Biological Activities

Biological ActivityEffect ObservedReference
AChE InhibitionIncreased acetylcholine levels
Anticancer ActivityCytotoxic effects on cancer cell lines
Antimicrobial PropertiesPotential antibacterial effects
Cardiovascular EffectsChanges in perfusion pressure

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Theoretical models suggest favorable ADME characteristics, indicating good bioavailability and potential efficacy in clinical settings .

Properties

IUPAC Name

4-methoxy-N-[4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S/c1-30-21-9-11-22(12-10-21)31(28,29)25-20-7-5-19(6-8-20)18-26-14-16-27(17-15-26)23-4-2-3-13-24-23/h2-13,25H,14-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIUKMGMSCRGKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CN3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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